Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-

Synthetic chemistry Flash vacuum pyrolysis Cyclization selectivity

Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl- (C8H8N4O2, MW 192.17 g/mol) is a bicyclic heterocycle featuring a fused pyridine–pyridazine core with a 4-amino substituent and a 7-methyl group on a 1,5-dione scaffold. The compound serves as a versatile intermediate in medicinal chemistry, with its 1,5-dione arrangement distinguishing it from the more common 1,4-dione or 5(6H)-one pyridopyridazine regioisomers.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B8049203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=NNC2=O)N)C(=O)N1
InChIInChI=1S/C8H8N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2H,1H3,(H2,9,11)(H,10,14)(H,12,13)
InChIKeyGDBJPOULWYWWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-methylpyrido[3,4-d]pyridazine-1,5-dione: Core Scaffold Differentiation for Targeted Heterocycle Procurement


Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl- (C8H8N4O2, MW 192.17 g/mol) [1] is a bicyclic heterocycle featuring a fused pyridine–pyridazine core with a 4-amino substituent and a 7-methyl group on a 1,5-dione scaffold. The compound serves as a versatile intermediate in medicinal chemistry, with its 1,5-dione arrangement distinguishing it from the more common 1,4-dione [2] or 5(6H)-one pyridopyridazine regioisomers. This specific substitution pattern imparts unique cyclization behavior under flash vacuum pyrolysis, where 4-amino derivatives yield mixtures of pyrido[2,3-d]pyridazines and pyrrolo[3,2-c]pyridazines—a divergent synthetic outcome not observed with 5-amino analogs—making the compound a strategic entry point into distinct heterocyclic chemical space .

Why Generic Pyridopyridazine Substitution Fails: Evidence-Based Selection Criteria for the 4-Amino-7-methyl-1,5-dione Scaffold


Pyridopyridazines encompass multiple regioisomeric families (e.g., pyrido[2,3-d]-, pyrido[3,4-c]-, pyrido[4,3-d]pyridazines) and substitution patterns (1,4-dione vs. 1,5-dione vs. 5(6H)-one) that profoundly alter reactivity, biological target engagement, and physicochemical properties [1]. The 4-amino group on the target compound directs cyclization toward pyrrolo-fused products under thermal conditions, whereas 5-amino isomers yield exclusively linear pyrido[2,3-d]pyridazines . Furthermore, the 1,5-dione arrangement places carbonyl groups in a distinct hydrogen-bonding geometry compared to the 1,4-dione isomer, affecting both solubility in polar solvents (soluble in DMSO, DMF) and potential protein-ligand interactions . Within the pyrido[3,4-d]pyridazine diuretic patent class, substitution at the 4-position with amino (as opposed to morpholino, chloro, or alkoxy groups) fundamentally alters pharmacological profile—evidence that indiscriminate scaffold swapping leads to unpredictable biological outcomes [2].

Quantitative Differentiation Evidence: 4-Amino-7-methylpyrido[3,4-d]pyridazine-1,5-dione vs. Structural Analogs


Synthetic Cyclization Divergence: 4-Amino vs. 5-Amino Substitution Directs Distinct Heterocyclic Product Distributions

Under identical flash vacuum pyrolysis (FVP) conditions (600 °C, 0.02 Torr), 4-amino pyridazinone derivatives of Meldrum's acid yield a mixture of pyrido[2,3-d]pyridazines and pyrrolo[3,2-c]pyridazines, whereas the corresponding 5-amino derivatives afford exclusively pyrido[2,3-d]pyridazines as a single product class . This divergent cyclization outcome is a direct consequence of the amino group position and is supported by DFT calculations . The target compound, bearing the 4-amino substitution, therefore enables access to pyrrolo[3,2-c]pyridazine chemical space that is inaccessible from the 5-amino isomer.

Synthetic chemistry Flash vacuum pyrolysis Cyclization selectivity

Regioisomeric Dione Scaffold Differentiation: 1,5-Dione vs. 1,4-Dione Core Dictates Hydrogen-Bonding Geometry and Solubility Profile

The target compound bears the 1,5-dione arrangement on the pyrido[3,4-d]pyridazine core, contrasting with the more extensively studied 1,4-dione regioisomer found in DS-511 class diuretics and 7,8-disubstituted derivatives [1]. The 1,5-dione scaffold places carbonyl groups at positions 1 and 5, yielding a distinct hydrogen-bond donor/acceptor geometry versus the 1,4-dione. Solubility characterization of the target compound confirms high solubility in polar aprotic solvents (DMSO, DMF) , whereas 1,4-dione analogs such as 8-methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS 57552-42-8) exhibit differing solubility behavior due to altered tautomeric preferences . The 1,5-dione also provides a unique spectroscopic fingerprint: FTIR (vapor phase) and MS (GC) spectra are available for unambiguous identity confirmation [2].

Medicinal chemistry Physicochemical profiling Scaffold selection

4-Position Substituent Effect: Amino vs. Hydroxy Dictates Hydrogen-Bond Donor Capacity and Derivatization Potential

The target compound features a 4-amino group, whereas the closely related analog 4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one (CAS 108480-62-2) bears both 4-amino and 1-hydroxy substituents on a 5(6H)-one scaffold . The target compound's 4-amino group provides a primary amine hydrogen-bond donor (HBD count = 3 per the InChI: H2,9,11; H,10,14; H,12,13) [1], enabling Schiff base formation, amide coupling, and urea/thiourea derivatization. In contrast, the 1-hydroxy analog introduces an additional H-bond donor and alters the tautomeric equilibrium, which can complicate regioselective functionalization. The 4-amino-7-methyl substitution pattern specifically maps onto the diuretic pharmacophore disclosed in US Patent 3,948,908, where 4-amino pyrido[3,4-d]pyridazines are claimed as key intermediates for generating potent diuretic agents [2].

Structure-activity relationships Derivatization chemistry Hydrogen bonding

Diuretic Pharmacophore Class Membership: 4-Amino-7-methyl Substitution Aligns with Patent-Disclosed Active Series Having Defined In Vivo Benchmarking

US Patent 3,948,908 discloses pyrido[3,4-d]pyridazine derivatives bearing substituents at the 4- and 7-positions with effective diuretic action and extremely low toxicity [1]. Within this patent class, the prototypical compound DS-511 (1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine) demonstrated diuretic onset within 1 hour and 4–5 hour duration after oral administration in rats, comparable to furosemide and acetazolamide, but with less potassium-releasing effect than hydrochlorothiazide [2]. The target compound's 4-amino-7-methyl substitution pattern maps directly onto the general formula (I) of this patent, positioning it as a core intermediate for generating novel analogs within a pharmacologically validated series. In contrast, pyrido[3,4-d]pyridazine derivatives lacking the 7-methyl group or bearing alternative 4-substituents (e.g., morpholino, chloro) fall into distinct SAR clusters with different efficacy and toxicity profiles [3].

Diuretic pharmacology In vivo efficacy Patent SAR

Antimycobacterial Activity Baseline: Pyrido[3,4-d]pyridazine Class Exhibits Selective M. tuberculosis H37Rv Activity Dependent on 1-Position Substitution

A systematic study of pyrido[3,4-d]pyridazine derivatives evaluated against M. tuberculosis H37Rv identified compounds 10 (1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one) and 12 (1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one) as the most active antimycobacterial agents, while all tested compounds were inactive against Gram-positive and Gram-negative bacteria as well as Candida albicans [1]. This selective antimycobacterial profile is noteworthy because it contrasts with broad-spectrum antibacterial pyridazine classes. The target compound, bearing an unsubstituted 1-position (1,5-dione tautomer), represents the core scaffold from which active 1-substituted derivatives were elaborated. Direct antimycobacterial data for the target compound are not reported in this study; however, its role as the synthetic precursor to active 1-substituted analogs is structurally explicit [2].

Antimycobacterial M. tuberculosis Antimicrobial SAR

Recommended Application Scenarios for 4-Amino-7-methylpyrido[3,4-d]pyridazine-1,5-dione Based on Differentiated Evidence


Divergent Heterocycle Synthesis via Flash Vacuum Pyrolysis: Accessing Pyrrolo[3,2-c]pyridazine Chemical Space

This compound is the reagent of choice for FVP-mediated cyclization studies where access to pyrrolo[3,2-c]pyridazine products is desired. As demonstrated in New J. Chem. 2009, 4-amino pyridazinone derivatives yield pyrrolo[3,2-c]pyridazines that are inaccessible from the corresponding 5-amino isomers [1]. Researchers synthesizing focused pyrrolopyridazine libraries for biological screening should specify this compound as starting material.

Diuretic Pharmacophore Elaboration: Core Scaffold for Novel Renal Sodium Transport Modulators

The 4-amino-7-methyl substitution pattern maps onto the general formula of US Patent 3,948,908, which established the pyrido[3,4-d]pyridazine class as effective diuretics with low toxicity [1]. The DS-511 benchmark (onset ~1 h, 4–5 h duration, less kaliuretic than hydrochlorothiazide) provides a quantitative efficacy reference for derivative design . Medicinal chemistry teams pursuing next-generation diuretics should use this scaffold for systematic SAR exploration at the 1- and 4-positions.

Selective Antimycobacterial Lead Optimization: Synthetic Entry to M. tuberculosis-Active 1-Substituted Derivatives

Akçay et al. (2018) demonstrated that 1-substituted pyrido[3,4-d]pyridazin-4(3H)-one derivatives exhibit selective activity against M. tuberculosis H37Rv while sparing Gram-positive, Gram-negative, and fungal pathogens [1]. The target compound serves as the unsubstituted core scaffold for synthesizing these active derivatives. Anti-tuberculosis drug discovery groups should procure this compound as the key intermediate for generating focused 1-substituted libraries with built-in selectivity against bacterial panel counterscreens.

Spectroscopic Reference Standard for Pyridopyridazine Identity Confirmation in QC/Analytical Workflows

With documented FTIR (vapor phase) and GC-MS spectra available in the Wiley SmartSpectra database [1], this compound can serve as an authenticated reference standard for identity confirmation of synthesized pyrido[3,4-d]pyridazine-1,5-dione derivatives. Analytical chemistry and quality control laboratories should utilize these reference spectra to verify compound identity upon in-house synthesis or commercial procurement, ensuring batch-to-batch consistency.

Quote Request

Request a Quote for Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.